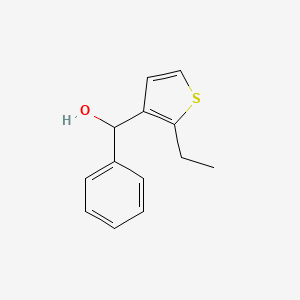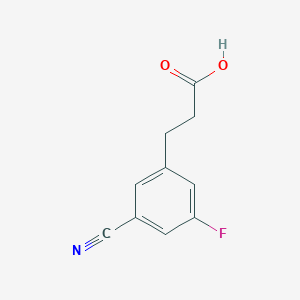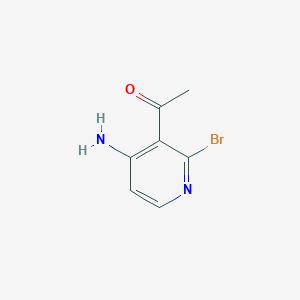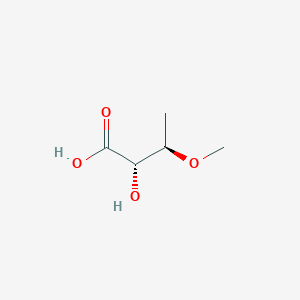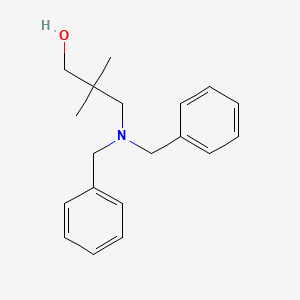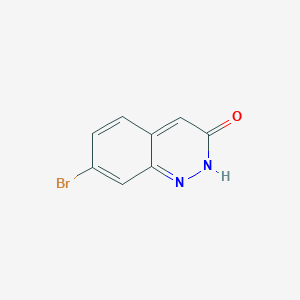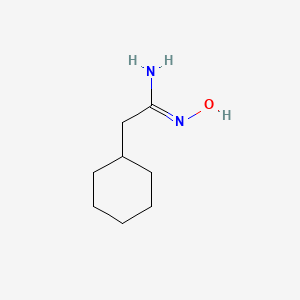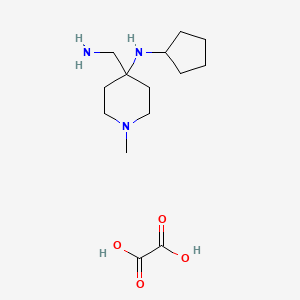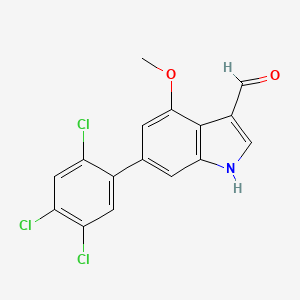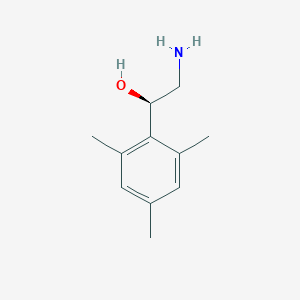
(1R)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group and a hydroxyl group attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trimethylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines in the presence of catalysts.
Chiral Resolution: To obtain the (1R) enantiomer, chiral resolution techniques such as crystallization or chromatography are employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems can be utilized to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1R)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: H2 gas with metal catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophiles like halides, thiols, or amines in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(1R)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (1R)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes, receptors, or other biomolecules, leading to its observed effects. Detailed studies on its binding affinity and interaction mechanisms are essential to fully understand its mode of action.
類似化合物との比較
Similar Compounds
(1S)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol: Without chiral resolution, resulting in a racemic mixture.
2,4,6-trimethylphenylethanol: Lacks the amino group, leading to different chemical properties.
Uniqueness
(1R)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which contribute to its distinct reactivity and potential applications. Its specific stereochemistry can lead to different biological activities compared to its enantiomer or other similar compounds.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
(1R)-2-amino-1-(2,4,6-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10,13H,6,12H2,1-3H3/t10-/m0/s1 |
InChIキー |
IGSDYLMUKZBXGC-JTQLQIEISA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)[C@H](CN)O)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(CN)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


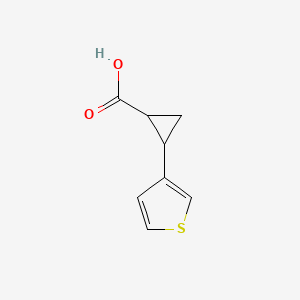
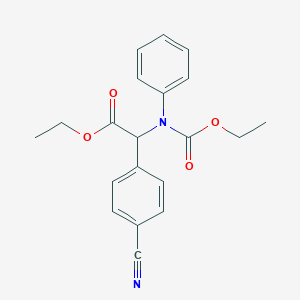
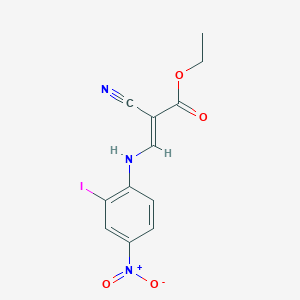
![2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B13087357.png)
